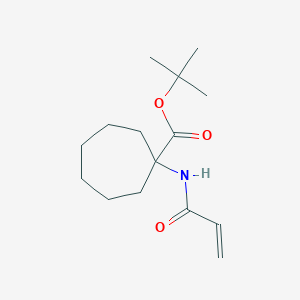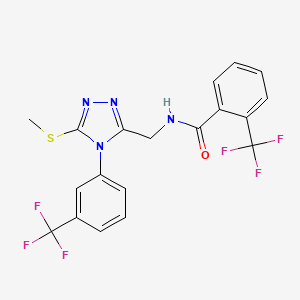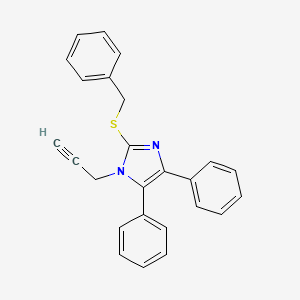![molecular formula C17H11ClO5 B2921151 [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 130181-10-1](/img/structure/B2921151.png)
[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate . It has a linear formula of C25H19ClO5 .
Synthesis Analysis
The synthesis of similar compounds involves the use of ethyl acetoacetate and resorcinol. The mixture is stirred and heated to dissolve, then sulfuric acid is added and heated for reflux . Further details can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C25H19ClO5 . More detailed structural information can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and acetylation . More detailed reaction analysis can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc. of this compound can be found in the referenced resources . More detailed properties can be found in the referenced papers .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial and Antifungal Applications : The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been explored for antimicrobial and antifungal activities. These derivatives, including Schiff's bases and other hydrazide compounds, have shown potential against various microbial and fungal strains. Such studies are crucial for developing new antimicrobial agents amid rising antibiotic resistance (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Synthesis of Thiazolidin-4-ones : Another study focused on synthesizing thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, showcasing the versatility of chromen derivatives in synthesizing compounds with potential biological activities. These synthesized compounds are intended for further biological activity screenings (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Catalytic and Oxidative Applications : Research into the catalytic oxidative condensation of methane to acetic acid has been reported, illustrating the potential industrial applications of related compounds in creating valuable chemicals from simpler molecules. This process emphasizes the importance of such compounds in industrial catalysis and chemical production (Periana, Mironov, Taube, Bhalla, & Jones, 2003).
Enantioselective Biotransformation
Biocatalytic Applications : Acetic acid bacteria have been explored as enantioselective biocatalysts for the biotransformation of primary alcohols and diols into valuable chemical intermediates. This research highlights the utility of microbial processes in producing enantiomerically pure compounds, essential for various pharmaceutical and chemical syntheses (Romano, Gandolfi, Nitti, Rollini, & Molinari, 2002).
Antioxidant Properties
Antioxidant Activity : New coumarin derivatives have been synthesized and evaluated for their antioxidant activity, indicating the potential health benefits and protective effects of such compounds. These studies are significant for developing new antioxidants for therapeutic or nutritional applications (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c18-13-6-12-11(10-4-2-1-3-5-10)7-17(21)23-14(12)8-15(13)22-9-16(19)20/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEWDNFSEHCUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

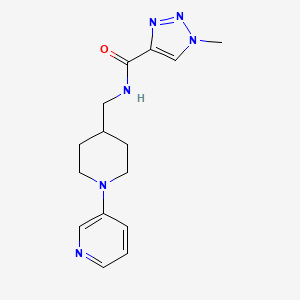
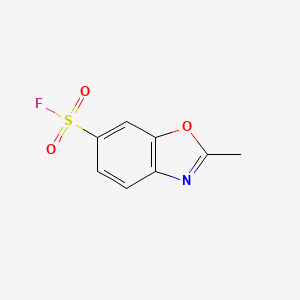
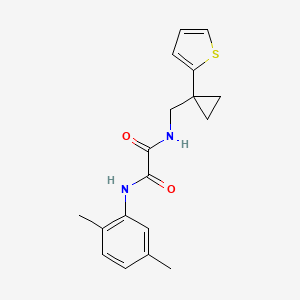
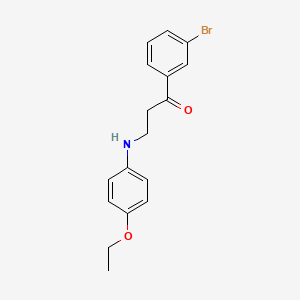
![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)
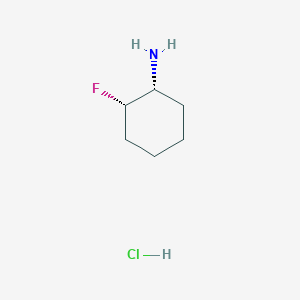
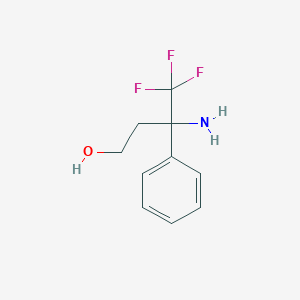
![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)
![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)
![N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2921083.png)
![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)
